molecular formula C25H25N3O2S2 B3016466 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1291832-42-2

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B3016466
CAS No.: 1291832-42-2
M. Wt: 463.61
InChI Key: WLUBMWKWXVOIFF-UHFFFAOYSA-N
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Description

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis and evaluation of compounds with a similar thieno[2,3-d]pyrimidine scaffold, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests applications in cancer research due to the pivotal roles of these enzymes in DNA synthesis and cell proliferation (Gangjee et al., 2008).

Antitumor Activity

Another study synthesized and evaluated the antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity on various human cancer cell lines. This indicates the compound's relevance in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Crystal structure analysis of compounds with the thieno[3,2-d]pyrimidin-2-yl scaffold provides insights into their molecular conformation and potential interactions. Such studies are crucial for understanding the compound's mechanism of action and designing derivatives with enhanced activities (Subasri et al., 2016).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives has revealed their potential antimicrobial activity against selected bacterial and fungal strains. This suggests that compounds with similar structural features could be explored for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Molecular Docking and Drug Design

A comprehensive study involving quantum chemical insight, molecular docking, and spectral characterization focused on a similar compound's potential as an anti-COVID-19 molecule. This indicates the compound's relevance in drug discovery and design, particularly in responding to pandemic threats (Mary et al., 2020).

Future Directions

The future research directions for this compound and its derivatives could involve further exploration of their pharmacological activities. Given the wide range of biological activities reported for similar compounds , there may be potential for the development of new therapeutic agents.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-5-18-10-6-9-16(3)22(18)27-21(29)14-32-25-26-19-12-13-31-23(19)24(30)28(25)20-11-7-8-15(2)17(20)4/h6-13H,5,14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBMWKWXVOIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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